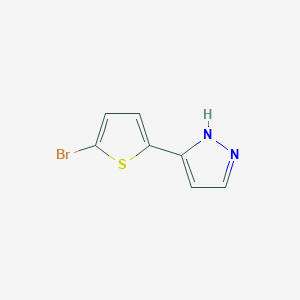

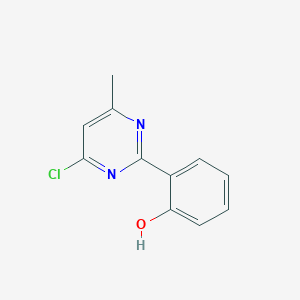

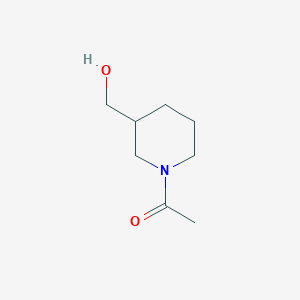

4,6-Dibromo-2-methylpyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

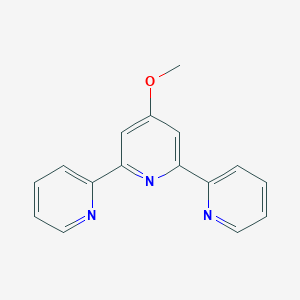

"4,6-Dibromo-2-methylpyridin-3-ol" is a compound of interest in the field of organic chemistry, particularly in the context of halogenated pyridines. These compounds serve as crucial intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.

Synthesis Analysis

The synthesis of halogenated pyridines, akin to "4,6-Dibromo-2-methylpyridin-3-ol", involves regioselective cross-coupling reactions, such as Suzuki reactions, which enable the introduction of various substituents into the pyridine ring under palladium catalysis. These methods afford high regioselectivity and yield, crucial for synthesizing complex molecules efficiently (Sicre, Alonso-Gómez, & Cid, 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "4,6-Dibromo-2-methylpyridin-3-ol" can be characterized using techniques such as X-ray diffraction, revealing short N-H···O hydrogen bridges indicative of strong intermolecular interactions. These findings contribute to understanding the compound's crystalline structure and potential for forming solid-state adducts with other molecules (Majerz, Sawka-Dobrowolska, & Sobczyk, 1993).

Chemical Reactions and Properties

Halogenated pyridines, including "4,6-Dibromo-2-methylpyridin-3-ol", participate in various chemical reactions, such as nucleophilic substitutions, facilitating the introduction of different functional groups. These reactions are pivotal for modifying the compound's chemical properties for specific applications, demonstrating the versatility of halogenated pyridines in organic synthesis (Teague, 2008).

Aplicaciones Científicas De Investigación

- Summary of the Application: The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives could potentially be used as chiral dopants for liquid crystals .

- Methods of Application: The synthesis involved palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .

- Results or Outcomes: The reactions produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

Safety And Hazards

The specific safety and hazards information for 4,6-Dibromo-2-methylpyridin-3-ol is not available in the retrieved papers. However, it’s always recommended to handle chemical compounds with appropriate safety measures including wearing suitable gloves, eye protection, and protective clothing.

Direcciones Futuras

The future directions for the use and study of 4,6-Dibromo-2-methylpyridin-3-ol are not specified in the retrieved papers. However, given its potential in the synthesis of various pyridin-5-ols and pyridin-N-oxides2, it could be a valuable compound in chemical and pharmaceutical industries.

Please note that the information provided is based on the available resources and may not be fully comprehensive. For more detailed information, further research and laboratory analysis would be required.

Propiedades

IUPAC Name |

4,6-dibromo-2-methylpyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZJXHGQGKQDDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)Br)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466250 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-methylpyridin-3-ol | |

CAS RN |

188923-75-3 |

Source

|

| Record name | 4,6-Dibromo-2-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,6-Trimethyl-1,2,3,4-tetrahydro-2lambda6-thieno[2,3-C][1,2]thiazine-2,2,4-trione](/img/structure/B60774.png)

![2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide](/img/structure/B60777.png)